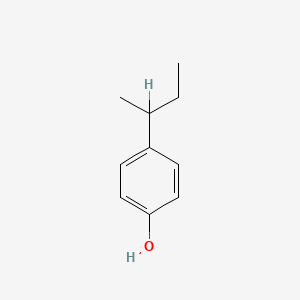

4-仲丁基苯酚

描述

Synthesis Analysis

The synthesis of 4-sec-Butylphenol and its analogs involves several chemical pathways and methodologies. One common method includes the Friedel-Crafts alkylation, where phenol is alkylated with butene in the presence of a strong acid catalyst to introduce the sec-butyl group onto the benzene ring. This method requires careful control of reaction conditions to ensure the selectivity of the sec-butyl group attachment and to minimize the formation of isomers or other side products. Advanced synthetic methods may also involve catalytic processes, using metal catalysts to facilitate the alkylation reaction under milder conditions, enhancing yield and selectivity.

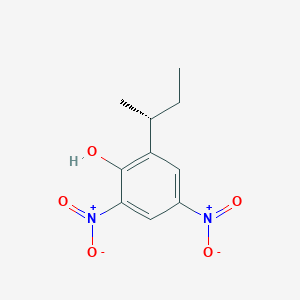

Molecular Structure Analysis

The molecular structure of 4-sec-Butylphenol is characterized by the presence of the sec-butyl group attached to the para position of the phenol group. This structural arrangement imparts certain steric and electronic effects on the molecule, influencing its chemical reactivity and physical properties. The sec-butyl group, being bulkier than simple alkyl groups, can affect the molecule's interaction with other chemical species, its solubility in various solvents, and its ability to participate in further chemical reactions.

Chemical Reactions and Properties

4-sec-Butylphenol undergoes various chemical reactions typical of phenolic compounds. It can participate in electrophilic aromatic substitution reactions, where the presence of the sec-butyl group can direct the introduction of new substituents onto the benzene ring. Additionally, the phenol OH group makes 4-sec-Butylphenol capable of forming ethers and esters through reactions with alkyl halides and carboxylic acids or their derivatives, respectively. The compound can also undergo oxidation reactions, leading to the formation of quinones or other oxidized species, depending on the reaction conditions.

Physical Properties Analysis

The physical properties of 4-sec-Butylphenol, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the sec-butyl group contributes to its hydrophobic character, affecting its solubility in water and organic solvents. These properties are crucial in determining the compound's behavior in different environments and its suitability for various applications, such as in the synthesis of polymers, surfactants, and other chemical products.

Chemical Properties Analysis

The chemical properties of 4-sec-Butylphenol, including its acidity, reactivity towards nucleophiles and electrophiles, and stability, are shaped by both the phenol group and the sec-butyl substituent. The acidity of the phenol group allows it to act as a weak acid in aqueous solutions, forming phenoxide ions that can participate in further chemical reactions. The sec-butyl group's steric effects can influence the compound's reactivity, making it a versatile intermediate in organic synthesis and chemical manufacturing processes.

References

- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs (Zhao et al., 2020)

- Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review (Bonefeld‐Jørgensen et al., 2007)

- Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review (Olaniyan et al., 2020)

科学研究应用

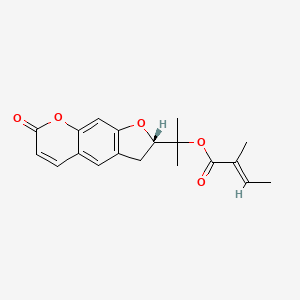

烃类利用细菌的生物转化

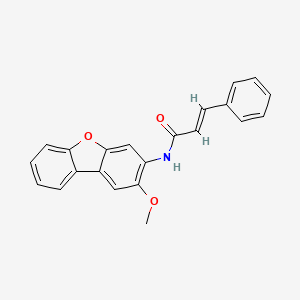

4-仲丁基苯酚已被用于烃类利用细菌的生物转化,特别是新金黄色杆菌和环状诺卡氏菌 {svg_1} {svg_2}. 此过程涉及细菌利用4-仲丁基苯酚作为碳源,将其转化为其他化合物。

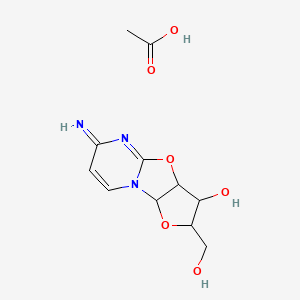

雌激素性质

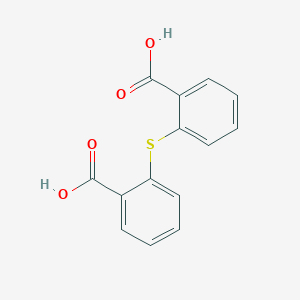

4-仲丁基苯酚具有雌激素性质 {svg_3}. 这意味着它可以在生物体中模拟雌激素,可能影响受这种激素调节的生物过程。

细胞色素P450的诱导

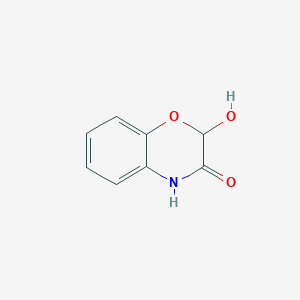

已发现4-仲丁基苯酚诱导巨大芽孢杆菌中的CYP102(细胞色素P450BM-3) {svg_4}. 细胞色素P450酶在多种化合物的代谢中起着至关重要的作用,它们的诱导在生物技术应用中可能具有重大意义。

环境污染物转化

该化合物是一种具有雌激素性质的环境污染物 {svg_5}. 某些细菌,如新金黄色杆菌和环状诺卡氏菌,可以将4-仲丁基苯酚转化为其他化合物 {svg_6}, 潜在地帮助生物修复受该污染物污染的环境。

葡糖苷缀合物的生产

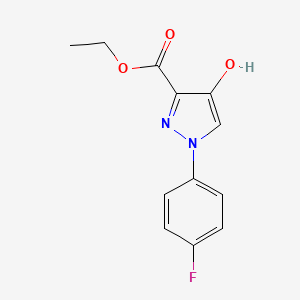

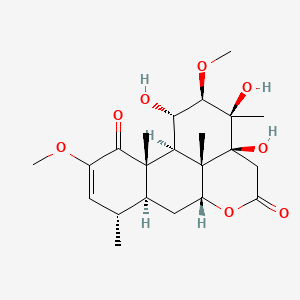

新金黄色杆菌可以将4-仲丁基苯酚转化为其葡糖苷缀合物,4-仲丁基苯酚-α-d-吡喃葡萄糖苷 {svg_7}. 这是新金黄色杆菌的一种独特能力,为生产各种化合物的葡糖苷缀合物开辟了潜在的应用。

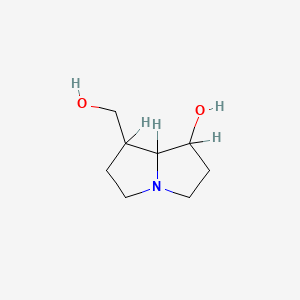

烷基链和羟基的修饰

当被分枝杆菌属和诺卡氏菌属的革兰氏阳性细菌转化时,4-仲丁基苯酚可以在烷基链和羟基上发生修饰 {svg_8}. 这为从4-仲丁基苯酚生产各种结构多样的化合物打开了可能性。

作用机制

Target of Action

The primary target of 4-sec-Butylphenol is Cytochrome P450BM-3 (CYP102) . This enzyme is part of the Cytochrome P450 family, which plays a crucial role in the metabolism of various substances, including drugs and environmental pollutants.

Mode of Action

4-sec-Butylphenol interacts with its target, CYP102, by inducing its expression . This interaction leads to changes in the metabolic activity of the cells, specifically in the metabolism of various substances.

Result of Action

The induction of CYP102 by 4-sec-Butylphenol leads to changes in the metabolic activity of the cells . This can result in the metabolism of various substances, potentially leading to changes in cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-sec-Butylphenol. For example, it is known to be very toxic to aquatic life with long-lasting effects . Therefore, the environment in which 4-sec-Butylphenol is present can significantly impact its action and the resulting effects.

安全和危害

未来方向

属性

IUPAC Name |

4-butan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTYZAFDFLLILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022332 | |

| Record name | 4-(Butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

99-71-8 | |

| Record name | 4-sec-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-sec-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-sec-Butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU4KME5B3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-sec-butylphenol can act as an estrogen mimic by interacting with the estrogen-related receptor gamma (ERRγ). This interaction can lead to the dissociation of the repressor protein Bm3R1 from the operator region of the CYP102 gene in Bacillus megaterium, ultimately inducing CYP102 expression. [, ] Research suggests that 4-sec-butylphenol induces a dose-dependent and time-dependent increase in CYP102 expression, reaching saturation at specific concentrations and time points. []

ANone: While the provided research excerpts don't offer comprehensive spectroscopic data, the molecular formula of 4-sec-butylphenol is C10H14O, and its molecular weight is 150.22 g/mol. Structural details can be derived from its name: a phenol ring with a sec-butyl group (-CH(CH3)CH2CH3) attached to the fourth carbon atom.

ANone: The provided research focuses on 4-sec-butylphenol's biological activity and environmental fate, lacking specific details regarding its material compatibility and stability across various conditions. Further investigation is needed to explore these aspects.

ANone: The research excerpts primarily discuss 4-sec-butylphenol as a substrate for biodegradation and a potential endocrine disruptor. No information regarding its use as a catalyst or its catalytic properties is provided.

ANone: The provided abstracts don't mention any computational chemistry studies or QSAR models developed for 4-sec-butylphenol. Such studies could be valuable in predicting its behavior and fate in the environment.

A: Research indicates that the alkyl chain structure of 4-alkylphenols influences their biodegradability. For example, Sphingobium fuliginis strain TIK-1 shows a preference for degrading 4-alkylphenols with branched side chains, including 4-sec-butylphenol, over those with linear side chains. [] This suggests that the presence of a branched alkyl chain, particularly with α-quaternary or α-tertiary carbons, is crucial for biodegradation by this bacterial strain. Further research is needed to fully understand the SAR and its impact on other biological activities. []

ANone: The provided research does not focus on formulation strategies for 4-sec-butylphenol. Its stability in various solutions, especially those relevant to biological systems or environmental conditions, would be an essential area for further investigation.

A: While specific regulations are not explicitly mentioned, 4-sec-butylphenol is identified as a degradation product of Cs-7SB, a modifier used in nuclear waste treatment. [, ] This suggests a need for careful handling and disposal procedures due to its potential presence in radioactive waste streams.

ANone: The provided research focuses primarily on 4-sec-butylphenol's biodegradation and potential endocrine-disrupting effects, lacking information on its detailed pharmacokinetic and pharmacodynamic profile.

A: Research has explored the biodegradation of 4-sec-butylphenol using bacterial cultures. Sphingobium fuliginis strain TIK-1, for instance, effectively degrades it through a meta-cleavage pathway, producing methyl alkyl ketones as byproducts. [] While the research primarily focuses on in vitro studies using bacterial cultures, one study mentions the use of rats to investigate the hemorrhagic effects of various alkylphenols, including 4-tert-butyl-2,6-diisopropylphenol. [] Further research using various model systems is necessary to understand its impact on different organisms.

ANone: The provided research does not discuss resistance mechanisms to 4-sec-butylphenol. Investigating the potential for resistance development, especially in microorganisms involved in bioremediation, would be crucial for its long-term applicability.

A: One study indicates that 4-tert-butyl-2,6-diisopropylphenol, a structural analog of 4-sec-butylphenol, caused hemorrhagic anemia and death in rats when administered through their diet. [] This finding raises concerns about the potential toxicity of similar alkylphenols, including 4-sec-butylphenol, and warrants further investigation into their toxicological profiles and potential long-term effects.

ANone: The provided research does not indicate the use of 4-sec-butylphenol in drug delivery or targeting. Its potential applications in these areas are not discussed.

ANone: The available research does not mention any specific biomarkers or diagnostics for 4-sec-butylphenol exposure. Investigating potential biomarkers could be beneficial for monitoring its environmental impact and assessing potential health risks.

A: Researchers have employed gas chromatography (GC) [, ], gas chromatography-mass spectrometry (GC-MS) [, ], high-performance liquid chromatography (HPLC) [, ], and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) [] to analyze 4-sec-butylphenol. These methods allow for separation, identification, and quantification of the compound in various matrices.

A: 4-sec-butylphenol is identified as a degradation product of Cs-7SB, suggesting its potential release into the environment. [, ] Research demonstrates that specific microorganisms can degrade 4-sec-butylphenol. For instance, an anaerobic bacterium, Thauera sp. strain R5, cometabolically degrades 4-n-alkylphenols, including 4-sec-butylphenol, under nitrate-reducing conditions. [] This degradation process involves oxidizing the alkyl chain's alpha carbon. [] Similarly, Sphingobium fuliginis strain TIK-1 utilizes 4-sec-butylphenol as a sole carbon and energy source, degrading it through a meta-cleavage pathway. [] These findings highlight the potential for bioremediation strategies to mitigate the environmental impact of 4-sec-butylphenol.

A: While the provided research does not delve into specific dissolution and solubility studies, one study notes that the addition of Tween 80 enhances the growth of Penicillium sp. CHY-2 and its degradation ability towards 4-butylphenol. [] This suggests that surfactants might play a role in increasing the bioavailability of certain alkylphenols, including 4-sec-butylphenol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)

![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)

![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)

![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)